methyl 2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetate
Description
Methyl 2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetate is a heterocyclic compound featuring a pyrimidoindole core fused with a thioether-linked methyl acetate moiety. The compound’s synthesis typically involves nucleophilic substitution reactions, where the sulfanyl group bridges the pyrimidoindole core and the ester functionality, as seen in structurally related analogues .
Properties
IUPAC Name |
methyl 2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-18-10(17)6-19-13-12-11(14-7-15-13)8-4-2-3-5-9(8)16-12/h2-5,7,16H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGKQRWFPYWLMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC=NC2=C1NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetate typically involves the reaction of 5H-pyrimido[5,4-b]indole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Key Reaction Mechanisms
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Sulfanyl Group Reactivity : The sulfanyl (-S-) group participates in nucleophilic substitution or oxidation. For instance, oxidation with peroxides converts it to a sulfinyl (-SO-) or sulfonyl (-SO₂-) group, altering biological activity .
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Ester Hydrolysis : The methyl ester undergoes saponification to yield the carboxylic acid under basic conditions.
Table 2: Functional Group Transformations
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | H₂O₂, acetic acid | Sulfinyl/Sulfonyl derivative | |
| Hydrolysis | NaOH, aqueous ethanol | Sodium salt of carboxylic acid |
Characterization Techniques
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NMR Spectroscopy : Confirm the structure via proton NMR, highlighting shifts for the sulfanyl group (~δ 4.7–4.8 ppm, d) and aromatic protons (~δ 7.3–8.1 ppm) .
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Mass Spectrometry : Verify the molecular formula (C₁₅H₁₃N₃O₂S for the methyl ester).
Table 3: Spectroscopic Data (Exemplar)
| Feature | Value | Reference |
|---|---|---|
| ¹H NMR (sulfanyl CH₂) | δ 4.7–4.8 (d, J = 7 Hz) | |
| IR (C=O ester) | ~1680–1700 cm⁻¹ |
Structural Modifications and SAR Trends
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Sulfanyl Group Variants : Replacement of sulfur with oxygen or nitrogen (e.g., oxo or amino groups) drastically reduces TLR4 agonist activity, emphasizing the sulfanyl group’s critical role .
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Ester Chain Length : Short alkyl esters (e.g., methyl) maintain TLR4 activation while reducing cytotoxicity compared to bulkier substituents .
Table 4: SAR Trends for Sulfanyl Derivatives
| Modification | Activity (TLR4 Agonism) | Cytotoxicity | Reference |
|---|---|---|---|
| Sulfanyl (original) | High | Moderate | |
| Oxygen analog | Low | Reduced | |
| Methyl ester | Preserved | Lower |
Scientific Research Applications
Methyl 2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The pyrimido[5,4-b]indole scaffold allows for extensive structural modifications. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison of Pyrimidoindole Derivatives
Key Findings and Functional Implications
Ester vs. Amide Functionality: The methyl/ethyl ester derivatives (e.g., 536712-06-8) exhibit higher lipophilicity compared to acetamide analogues (e.g., 537667-86-0), which may influence membrane permeability and bioavailability .
The azepan-1-yl group in 537668-62-5 introduces conformational flexibility, which could modulate binding kinetics .
Oxo Group at Position 4 :
- Compounds with a 4-oxo group (e.g., 536712-06-8, 1UE) demonstrate structural similarity to purine derivatives, hinting at nucleotide-like binding mechanisms .
Biological Activity
Methyl 2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetate is a compound belonging to the indole derivative family, known for its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and potential applications in medicine and research.
- Molecular Formula : C13H11N3O2S
- Molecular Weight : 273.31 g/mol
- CAS Number : 338419-82-2
This compound exhibits a complex structure that contributes to its unique biological properties. Its synthesis typically involves the reaction of 5H-pyrimido[5,4-b]indole with methyl bromoacetate under basic conditions, commonly utilizing solvents like dimethylformamide at elevated temperatures .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. This compound can modulate the activity of enzymes or receptors, leading to various biological effects. The detailed pathways involved depend on the specific context and biological system being studied .
Antimicrobial and Anticancer Properties
Research indicates that compounds within the pyrimidoindole class, including this compound, exhibit significant antimicrobial and anticancer activities. A study evaluated a range of pyrimidoindoles for their ability to prolong NF-κB activation in human monocytic THP-1 cells, identifying several candidates with promising immunomodulatory effects .
Immunomodulation
The compound has been investigated for its role as an immunomodulator. It enhances immune responses by prolonging TLR4-mediated NF-κB signaling without directly activating TLR4 itself. This characteristic positions it as a potential adjuvant in vaccine formulations .
Case Studies and Research Findings
- NF-κB Activation Study :
-
Stem Cell Expansion :
- Related compounds have shown efficacy in promoting the expansion of hematopoietic stem cells (HSCs). For instance, UM171, a structurally similar derivative, was noted for its ability to stimulate HSC expansion ex vivo in immunocompromised mice .
- This suggests potential applications in regenerative medicine and stem cell therapies.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antimicrobial, Immunomodulatory | Prolongs NF-κB signaling without direct activation |
| UM171 | HSC Expansion | Targets primitive HSCs for enhanced differentiation |
| Other Pyrimidine Derivatives | Varies widely | Structural diversity leads to varied activities |
Q & A
Q. What are the optimal synthetic routes for methyl 2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetate, considering yield and purity?
- Methodological Answer : A hybrid approach combining computational reaction path searches (e.g., quantum chemical calculations) and Design of Experiments (DOE) is recommended. Computational tools can predict feasible reaction pathways by evaluating activation energies and intermediates, while DOE minimizes experimental trials by identifying critical variables (e.g., temperature, catalyst loading) . For example, multi-step protocols involving nucleophilic substitution at the pyrimidine sulfur center, followed by esterification, should be optimized using response surface methodology (RSM) to maximize yield and purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. The sulfanyl (S-) and pyrimidoindole moieties require - and -NMR analysis, with emphasis on chemical shifts in the δ 7.5–8.5 ppm range for aromatic protons and δ 160–170 ppm for carbonyl groups . High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) ensures purity, while X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .
Advanced Research Questions
Q. How can contradictory bioactivity data from different in vitro studies be systematically resolved?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent systems). Researchers should:
- Standardize protocols using guidelines from pharmacological compendia (e.g., harmonized IC50 measurement conditions) .
- Perform meta-analysis with multivariate regression to isolate confounding variables (e.g., dimethyl sulfoxide (DMSO) concentration affecting solubility) .
- Cross-validate results using structural analogs (e.g., fluorophenyl or sulfonyl derivatives) to assess scaffold-specific trends .
Q. What computational strategies predict the reactivity of the sulfanyl group in nucleophilic or oxidative environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model sulfur-centered reactivity. Key parameters include:
Q. How to design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability testing (AST) protocols should include:
- Forced degradation studies (pH 1–13, 40–80°C) monitored via HPLC to identify degradation products (e.g., ester hydrolysis or sulfur oxidation) .
- Kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life at standard storage conditions .
- Mass balance analysis to correlate degradation pathways with structural changes .
Q. What methodologies are recommended for studying its interaction with biological targets (e.g., kinases or DNA)?
- Methodological Answer :
- In silico docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to kinase ATP-binding pockets, focusing on pyrimidoindole stacking interactions .
- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (ka/kd) with immobilized target proteins .
- Fluorescence polarization assays : Monitor DNA intercalation using ethidium bromide displacement .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers during bioassays?
- Methodological Answer :
- Employ co-solvent systems (e.g., ≤1% DMSO or cyclodextrin inclusion complexes) validated for cell viability .
- Use dynamic light scattering (DLS) to assess nanoparticle formulations for enhanced delivery .
Q. What strategies mitigate side reactions during functionalization of the pyrimidoindole core?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
